Cerium oxalate hydrate

Vue d'ensemble

Description

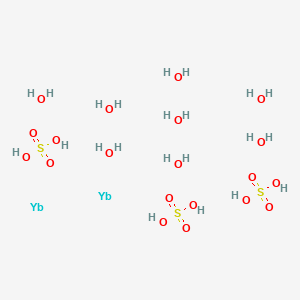

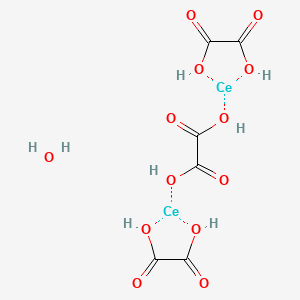

Cerium(III) oxalate hydrate, also known as cerous oxalate, is the inorganic cerium salt of oxalic acid . It is a white crystalline solid with the chemical formula of Ce2(C2O4)3 . It could be obtained by the reaction of oxalic acid with cerium(III) chloride . It is used in ceramics, glass, phosphors, and pyrotechnics .

Synthesis Analysis

Cerium oxalate hydrate particles were synthesized by a precipitation technique under an external magnetic field with respective intensities of 0, 0.1, 0.3, and 0.6 T . The particle morphologies were investigated by scanning electron microscopy (SEM) and transmission electron microscope (TEM) .Molecular Structure Analysis

The molecular structure of this compound was analyzed using three-dimensional electron diffraction . Both phases were pentahydrate, with four water molecules coordinated to two independent cerium atoms .Chemical Reactions Analysis

The reaction of cerium(IV) with oxalic acid (H2Ox) in a sulfuric acid medium was investigated as part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . Two different cerium(IV)–oxalate intermediate complexes were identified and characterized .Physical and Chemical Properties Analysis

Cerium(III) oxalate hydrate is a white crystalline solid . It is slightly soluble in water . The molecular weight of the anhydrous basis is 544.29 .Applications De Recherche Scientifique

Precipitation and Characterization : Cerium oxalate serves as a precursor for crystalline hydrated phases in high supersaturation and strong acid solutions. This aspect is crucial in understanding its nucleating behavior in various conditions (Rodríguez-Ruiz et al., 2018).

Thermodynamic Properties : The thermodynamic properties of cerium oxalate, including its decomposition to cerium oxide, are significant in materials science, especially in understanding its thermal behavior (Gallagher & Dworzak, 1985).

Morphological Influence by Magnetic Fields : The synthesis of cerium oxalate hydrate particles under external magnetic fields demonstrates that magnetic fields can significantly influence the growth and morphology of these particles (Yu et al., 2017).

Conversion to Nanocrystalline Oxide : Cerium oxalate's conversion to nanocrystalline cerium dioxide is important for applications in solid oxide fuel cells and catalysis. The synthesis process can yield different morphologies, which are linked to the final product's properties (Tyrpekl et al., 2019).

Catalytic Applications : Cerium oxalate has applications in catalysis, such as in catalytic ozonation processes. This involves transforming cerium oxalate into cerium oxide, which demonstrates significant catalytic activity (Zhang, Li & Croué, 2011).

Pharmacological Properties : Historically, cerium oxalate was used as an antiemetic, and its pharmacological properties, especially its interaction with calcium-dependent physiological processes, are of interest in medical research (Jakupec, Unfried & Keppler, 2005).

Ionic Conductivity in Solid Solutions : Cerium oxalate is used in the preparation of ceria-based solid solutions, contributing to the study of ionic conductivity in systems like CeO2–Gd2O3 (Zhang Tianshu et al., 2002).

Mécanisme D'action

Safety and Hazards

Cerium(III) oxalate hydrate is harmful if swallowed or in contact with skin . It irritates skin and mucous membranes, and is a strong irritant to eyes . If it gets into the eyes, there is a danger of severe eye injury . Cerium salts increase the blood coagulation rate, and exposure to cerium salts can cause sensitivity to heat .

Orientations Futures

The hydrothermal conversion of cerium oxalate to CeO2 has gained technological importance in the chemistry of f-elements . The hydrothermal treatment of cerium oxalate is being studied due to its potential for optical applications because of their interesting luminescent, magnetic, and electrical properties .

Propriétés

IUPAC Name |

cerium;oxalic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGMXARXHWPYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Ce2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15750-47-7 | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)

![Sodium;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate](/img/structure/B8058127.png)

![Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1S,4E,9R)-](/img/structure/B8058133.png)

![Dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate](/img/structure/B8058139.png)